(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine
Description
(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine is a pyrazole-derived compound characterized by an isobutyl group at the 1-position, a thiophen-3-yl substituent at the 3-position, and a methanamine moiety at the 4-position of the pyrazole ring. The thiophene group introduces sulfur-based aromaticity, while the isobutyl chain enhances lipophilicity.
Properties
Molecular Formula |
C12H17N3S |
|---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
[1-(2-methylpropyl)-3-thiophen-3-ylpyrazol-4-yl]methanamine |
InChI |
InChI=1S/C12H17N3S/c1-9(2)6-15-7-11(5-13)12(14-15)10-3-4-16-8-10/h3-4,7-9H,5-6,13H2,1-2H3 |
InChI Key |
PFGSWVPAULDOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CSC=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an isobutyl group and a thiophene ring.
Introduction of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the methanamine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazole ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in treating various diseases.
Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of (1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, influencing their activity.
Pathways Involved: The compound may modulate signaling pathways, metabolic pathways, or other cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Key Observations:
- Heterocyclic Substituents : The thiophene group in the target compound offers a sulfur-containing aromatic system, distinct from nitrogen-rich pyridine (e.g., compound 7 in Table 1) . Thiophene’s lower electronegativity may reduce polar interactions compared to pyridine but enhance π-π stacking in hydrophobic environments.
- Alkyl vs.
- Electron-Deficient Groups : The trifluoropropoxy group in introduces strong electron-withdrawing effects, contrasting with thiophene’s electron-rich nature .
Insights:
- The target compound’s synthesis likely faces challenges similar to 13ax (), where bulky substituents (e.g., isobutyl, thiophene) may reduce yields due to steric clashes during coupling reactions .
- Thiophene’s stability under reaction conditions (e.g., sulfur’s susceptibility to oxidation) requires careful optimization compared to phenyl or pyridine analogs .
Comparative Analysis:
- PI3Kγ Inhibition : highlights that distal polar groups enhance activity (e.g., nitrobenzene in compound 108). The target compound’s thiophene, while less polar than pyridine, may balance hydrophobicity and binding affinity .
- Acetylcholinesterase Inhibition : Pyrazole-methanamine derivatives with fluorophenyl groups () show moderate activity, suggesting that thiophene’s sulfur could mimic halogen interactions in enzyme pockets .
Biological Activity
(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- An isobutyl group
- A thiophene ring
- A pyrazole core with a methanamine functional group
This combination of structural elements contributes to its diverse chemical reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines. Studies suggest that compounds with similar structures can inhibit key signaling pathways involved in tumor progression, such as BRAF(V600E) and EGFR .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, as evidenced by its ability to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in vitro .
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the isobutyl group may enhance lipophilicity, improving cell membrane permeability and bioavailability. Comparisons with related compounds reveal that modifications to the pyrazole or thiophene rings can significantly impact potency and selectivity against specific biological targets.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Methylphenyl)-3-(thiophen-2-yl)-1H-pyrazole | Methylphenyl instead of isobutyl | Anti-inflammatory |
| 3-(Thiophen-2-yl)-5-methylpyrazole | Methyl group on pyrazole | Antimicrobial |
| 4-(Thiophen-2-yl)-1H-pyrazole | No additional aliphatic chain | Antioxidant |
Synthesis Methods
The synthesis of this compound can be approached through various methods:
- Condensation Reactions : Utilizing hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole ring.
- Alkylation : Introducing the isobutyl group via alkylation reactions.
- Functional Group Modifications : Subsequent transformations to introduce or modify thiophene and amine functionalities.
Case Studies and Research Findings
Several studies have demonstrated the biological efficacy of pyrazole derivatives:
- Antitumor Studies : In vitro assays have shown that certain pyrazole derivatives exhibit IC50 values comparable to established chemotherapeutics, indicating their potential as anticancer agents .
- Inflammation Models : Animal models treated with pyrazole compounds displayed reduced inflammation markers, supporting their role as anti-inflammatory agents .
- Mechanistic Insights : Molecular docking studies have elucidated binding interactions between pyrazole derivatives and target proteins, providing insights into their mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
